amino]-4-nitro-1H-isoindole-1,3(2H)-dione CAS No. 339278-05-6](/img/structure/B2448127.png)
2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-4-nitro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a pyridine ring, a nitro group, and a trifluoromethyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyridine ring, a nitro group, and a trifluoromethyl group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the nitro group is a strong electron-withdrawing group, which could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially improving its ability to cross biological membranes .Applications De Recherche Scientifique
Structural and Vibrational Studies
- Structural Analysis : The compound's structure was investigated using Fourier transform infrared (FTIR) and FT-Raman spectroscopy. This included complete vibrational assignment and analysis of fundamental modes, optimized using the DFT/B3LYP method. The results provide insight into the compound's structural parameters and vibrational modes, which are crucial for understanding its chemical behavior (Arjunan, Saravanan, Ravindran, & Mohan, 2009).
Synthesis and Crystal Structure
- Synthesis Approaches : Various methods were used for synthesizing related compounds, exploring different synthetic pathways and chemical reactions. For example, the synthesis of specific isoindole-1,3-dione derivatives was studied, highlighting the chemical processes and reaction conditions (Anouar et al., 2019).
- Crystal Structure Determination : The crystal structure of certain derivatives was determined using X-ray diffraction. This information is vital for understanding the molecular geometry and potential applications in various fields (Huang Ming-zhi et al., 2005).
Chemistry and Reactivity
- Chemical Reactivity : Studies focused on the reactivity and properties of various derivatives, providing insights into their potential applications in chemical synthesis and material science. For instance, reactions involving isoindole-1,3-dione derivatives in the presence of different chemical reagents were explored (Vasilin et al., 2015).
- Catalytic Applications : Certain derivatives were investigated for their potential as catalysts in various chemical reactions, contributing to the development of more efficient and sustainable synthetic methods (Shabani et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-4-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N4O4/c1-21(12-9(16)5-7(6-20-12)15(17,18)19)22-13(24)8-3-2-4-10(23(26)27)11(8)14(22)25/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRBBVRDKPVDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


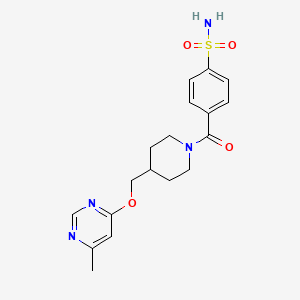
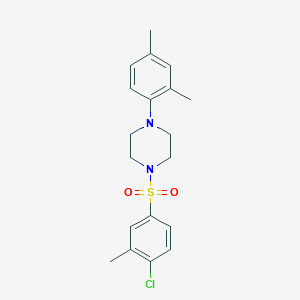

![3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide](/img/structure/B2448051.png)
![2-[[Cyclopentyl-[(3,4,5-trimethoxyphenyl)methyl]-carbamothioyl]amino]acetic acid](/img/structure/B2448053.png)
![N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2448054.png)
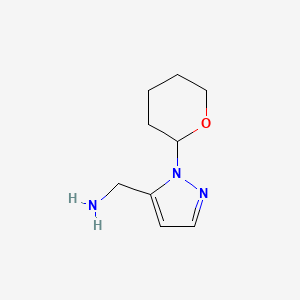
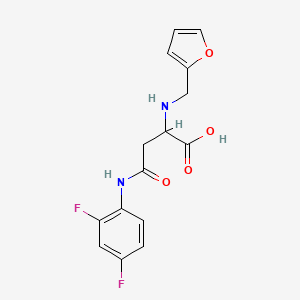
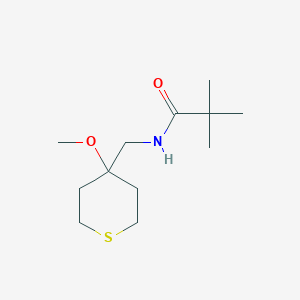

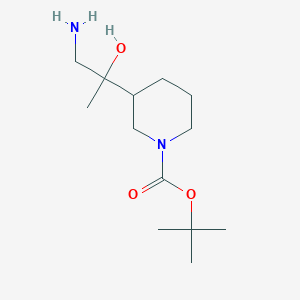
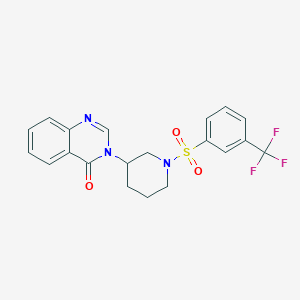
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone](/img/structure/B2448065.png)